3-Hydroxy-3-methylpentyl phosphanylidenephosphinite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylpentyl phosphanylidenephosphinite involves several steps, starting from readily available starting materials. The key steps include:
Formation of the phosphanylidenephosphinite group: This is typically achieved through a reaction involving a phosphine and a suitable halide under controlled conditions.
Introduction of the hydroxy and methyl groups: These functional groups are introduced through subsequent reactions, often involving the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions in bioreactors or chemical reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-methylpentyl phosphanylidenephosphinite undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include alkyl halides, nucleophiles, and electrophiles. Conditions vary widely depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may yield phosphines or phosphine derivatives .
Scientific Research Applications
3-hydroxy-3-methylpentyl phosphanylidenephosphinite has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials, contributing to advancements in materials science and industrial chemistry
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methylpentyl phosphanylidenephosphinite involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal centers in coordination complexes and influencing their reactivity and stability. This interaction can modulate various biochemical pathways and cellular processes, leading to its observed effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-methylbutyl phosphanylidenephosphinite
- 3-hydroxy-3-methylhexyl phosphanylidenephosphinite
- 3-hydroxy-3-methylpropyl phosphanylidenephosphinite
Uniqueness
3-hydroxy-3-methylpentyl phosphanylidenephosphinite is unique due to its specific structural features, including the length of its carbon chain and the presence of both hydroxy and methyl groups. These features contribute to its distinct reactivity and interactions with other molecules, setting it apart from similar compounds .
Properties
Molecular Formula |
C6H14O2P2 |
---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-methyl-1-phosphanylidenephosphanyloxypentan-3-ol |
InChI |
InChI=1S/C6H14O2P2/c1-3-6(2,7)4-5-8-10-9/h7,9H,3-5H2,1-2H3 |
InChI Key |
QGZAHEYJZLWZDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCOP=P)O |
Origin of Product |
United States |
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